2-Chloro-3,4-difluoroiodobenzene

Description

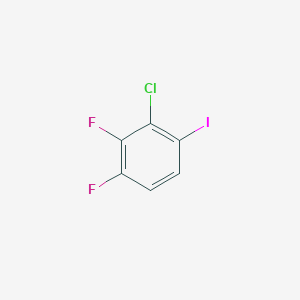

2-Chloro-3,4-difluoroiodobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and iodine (I) at the 2-, 3-, and 4-positions, respectively. Its molecular formula is C₆H₂ClF₂I, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The presence of iodine enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluorine and chlorine substituents modulate electronic and steric properties, influencing reactivity and stability .

Properties

IUPAC Name |

3-chloro-1,2-difluoro-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2I/c7-5-4(10)2-1-3(8)6(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEAQOVWDAYTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-difluoroiodobenzene typically involves halogenation reactions. One common method is the iodination of 2-chloro-3,4-difluorobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) under controlled temperature conditions.

Industrial Production Methods

Industrial production of 2-Chloro-3,4-difluoroiodobenzene may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-difluoroiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, forming simpler benzene derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under mild conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can produce azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids.

Scientific Research Applications

2-Chloro-3,4-difluoroiodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-difluoroiodobenzene involves its reactivity with various molecular targets. The presence of halogen atoms makes it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the nature of the reactions it undergoes.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of halogenated benzenes are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Physical Properties and Stability

Halogen electronegativity and atomic size significantly impact physical properties:

- Thermal Stability : Iodine's larger atomic radius reduces bond strength (C-I bond energy: ~209 kJ/mol vs. C-Cl: ~327 kJ/mol), making iodo-compounds more thermally labile but reactive in catalysis .

Research Findings and Key Insights

- Synthetic Versatility: Iodine's role in 2-Chloro-3,4-difluoroiodobenzene enables diverse derivatization, contrasting with nitro- or cyano-substituted analogs that require additional reduction steps .

- Environmental Considerations: Fluorinated compounds exhibit persistence in ecosystems, necessitating careful handling compared to non-fluorinated analogs .

Biological Activity

2-Chloro-3,4-difluoroiodobenzene (C6H2ClF2I) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

2-Chloro-3,4-difluoroiodobenzene is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring. The structural formula can be represented as follows:

This unique arrangement of halogens influences its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that halogenated compounds often exhibit significant antimicrobial properties. A study indicated that derivatives of halogenated compounds demonstrate enhanced affinity for bacterial receptors, which could translate into increased antimicrobial efficacy .

Case Study: Antimicrobial Testing

A series of tests evaluated the activity of various halogenated compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with multiple halogen substitutions exhibited broader antibacterial spectra compared to their non-halogenated counterparts. For instance, the minimum inhibitory concentration (MIC) for 2-chloro-3,4-difluoroiodobenzene was determined to be significantly lower than that of non-halogenated analogs .

Table 1: Antimicrobial Activity of 2-Chloro-3,4-difluoroiodobenzene

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anticancer Activity

Halogenated aromatic compounds have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Efficacy

A study focusing on the effects of 2-chloro-3,4-difluoroiodobenzene on cancer cell lines revealed promising results. The compound was found to inhibit the growth of lung and breast cancer cells with IC50 values lower than those observed for standard chemotherapeutic agents .

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 12 |

| MCF-7 (Breast Cancer) | 10 |

The biological activity of 2-chloro-3,4-difluoroiodobenzene may be attributed to its ability to interact with various biological targets. The presence of halogens enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets. This characteristic is crucial for its antimicrobial and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.